LRRK2-IN-14

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

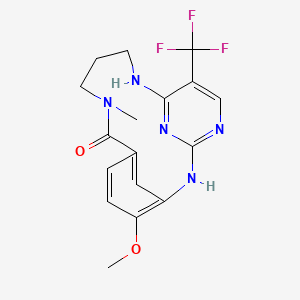

C17H18F3N5O2 |

|---|---|

分子量 |

381.35 g/mol |

IUPAC名 |

17-methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one |

InChI |

InChI=1S/C17H18F3N5O2/c1-25-7-3-6-21-14-11(17(18,19)20)9-22-16(24-14)23-12-8-10(15(25)26)4-5-13(12)27-2/h4-5,8-9H,3,6-7H2,1-2H3,(H2,21,22,23,24) |

InChIキー |

BAZMNABWFUQBCZ-UHFFFAOYSA-N |

正規SMILES |

CN1CCCNC2=NC(=NC=C2C(F)(F)F)NC3=C(C=CC(=C3)C1=O)OC |

製品の起源 |

United States |

Foundational & Exploratory

LRRK2-IN-14: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a complex, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease. Mutations in the LRRK2 gene are the most frequent known cause of both familial and sporadic forms of the disease, often leading to a gain-of-function increase in its kinase activity.[1][2][3] This has spurred the development of potent and selective LRRK2 kinase inhibitors. LRRK2-IN-14 is a recently developed, orally active and blood-brain barrier-permeable LRRK2 inhibitor that has shown promise in preclinical studies.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and its pharmacokinetic profile.

Core Mechanism of Action

This compound is a potent inhibitor of the kinase activity of LRRK2. The kinase domain of LRRK2 is responsible for phosphorylating various substrates, and its hyperactivity is believed to contribute to the neurodegenerative processes in Parkinson's disease.[5][6] this compound exerts its effect by binding to the ATP-binding pocket of the LRRK2 kinase domain, thereby preventing the transfer of phosphate (B84403) from ATP to its substrates. This inhibition of LRRK2 kinase activity leads to a reduction in the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates.[7]

A key biomarker for LRRK2 kinase activity in cells is the phosphorylation of LRRK2 at serine 935 (pS935). Inhibition of LRRK2 kinase activity by compounds like this compound leads to a significant reduction in pS935 levels.[4] This dephosphorylation event is a reliable indicator of target engagement in both cellular and in vivo models.

Data Presentation

The following tables summarize the available quantitative data for this compound and the closely related tool compound, LRRK2-IN-1.

Table 1: In Vitro and Cellular Activity of this compound [4]

| Assay Type | Target | IC50 |

| Cellular Activity | LRRK2 (G2019S) | 6.3 nM |

| Off-Target Activity | hERG | 22 µM |

Table 2: Pharmacokinetic Parameters of this compound in ICR Mice (5 mg/kg dose) [4]

| Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-last (ng·h/mL) | Bioavailability (F%) |

| Intravenous (i.v.) | - | - | 0.905 | 5122 | - |

| Oral (p.o.) | 2803 | 0.083 | 0.709 | 3657 | 70.9 |

| Brain (p.o.) | 837 | 0.292 | 0.648 | 1230 | - |

Table 3: In Vivo Efficacy of this compound [4]

| Animal Model | Dose and Administration | Effect |

| ICR Mice | 30 mg/kg, single oral dose | Reduced phosphorylated LRRK2 levels in the brain to 34% of control. |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques employed in the field of LRRK2 research.

Biochemical LRRK2 Kinase Assay (Adapta™ Assay)

This assay quantifies the kinase activity of recombinant LRRK2 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant LRRK2 (e.g., G2019S mutant)

-

LRRK2 substrate peptide

-

ATP

-

Adapta™ Eu-anti-ADP Antibody

-

Alexa Fluor® 647 ADP Tracer

-

Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compound (this compound)

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the LRRK2 enzyme and substrate peptide solution to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding a solution containing EDTA, the Adapta™ Eu-anti-ADP Antibody, and the Alexa Fluor® 647 ADP Tracer.

-

Incubate for 15 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader (excitation: 340 nm, emission: 665 nm and 615 nm).

-

The ratio of the emission signals is used to calculate the amount of ADP produced, and thereby the kinase activity. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Cellular LRRK2 Phosphorylation Assay (TR-FRET)

This assay measures the phosphorylation of LRRK2 at Serine 935 in a cellular context.

Materials:

-

HEK293 cells stably expressing LRRK2 (e.g., G2019S mutant) fused to a fluorescent protein (e.g., GFP).

-

Cell culture medium

-

This compound

-

Lysis buffer containing a terbium-labeled anti-pS935-LRRK2 antibody.

-

384-well black, clear-bottom assay plates.

Procedure:

-

Seed the LRRK2-expressing HEK293 cells into the 384-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 90 minutes.

-

Lyse the cells by adding the lysis buffer containing the terbium-labeled antibody.

-

Incubate the plate for 2-4 hours at room temperature.

-

Measure the TR-FRET signal using a plate reader (excitation: 340 nm, emission: 520 nm for GFP and 495 nm for terbium).

-

The ratio of the emission signals (520/495 nm) is proportional to the amount of phosphorylated LRRK2. EC50 values are calculated from the dose-response curve.

Western Blot for LRRK2 Phosphorylation

This method is used to visualize and quantify the levels of total and phosphorylated LRRK2 in cell lysates.

Materials:

-

Cells expressing LRRK2

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: anti-pS935-LRRK2 and anti-total LRRK2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and blotting equipment.

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.

Visualizations

Signaling Pathway

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

References

- 1. LRRK2: Cause, Risk, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pathogenic LRRK2 variants are gain-of-function mutations that enhance LRRK2-mediated repression of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Mechanisms of LRRK2-dependent neurodegeneration: role of enzymatic activity and protein aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Parkinson’s disease–related LRRK2 by type I and type II kinase inhibitors: Activity and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

LRRK2-IN-1: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in Parkinson's disease, with pathogenic mutations leading to increased kinase activity. The discovery of potent and selective LRRK2 inhibitors is crucial for both basic research and clinical development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of LRRK2-IN-1, a pioneering small molecule inhibitor. We present a compilation of its quantitative biological data, detailed experimental protocols for its characterization, and visualizations of the LRRK2 signaling pathway, a proposed discovery workflow, and a plausible synthetic route for this influential tool compound.

Discovery of LRRK2-IN-1

LRRK2-IN-1 was identified through a "compound-centric" approach, which involved screening a library of kinase inhibitors designed to target the ATP-binding site. This effort led to the identification of a potent and selective inhibitor of LRRK2.[1] The discovery of LRRK2-IN-1 was a significant step forward in the field, providing a valuable tool to probe the biology of LRRK2 and its role in Parkinson's disease.

Proposed Discovery Workflow

The discovery of LRRK2-IN-1 likely involved a multi-step process, beginning with a high-throughput screen of a diverse kinase inhibitor library, followed by hit validation and optimization. A proposed workflow for this process is outlined below.

Chemical Synthesis of LRRK2-IN-1

While a detailed, step-by-step synthesis of LRRK2-IN-1 is not publicly available in the primary literature, a plausible synthetic route can be proposed based on the synthesis of its tritiated analog and general principles of medicinal chemistry.[2] The IUPAC name of LRRK2-IN-1 is 2-((2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-4-yl)amino)benzonitrile.

The proposed synthesis would likely involve a convergent approach, synthesizing the key pyrimidine (B1678525) and benzonitrile (B105546) fragments separately before coupling them in a final step.

Proposed Synthetic Route

Biological Activity and Data

LRRK2-IN-1 is a potent inhibitor of both wild-type and the pathogenic G2019S mutant of LRRK2. Its biological activity has been characterized through various in vitro and cellular assays.

In Vitro Potency

| Target | Assay Type | IC50 (nM) | Reference |

| LRRK2 (Wild-Type) | Biochemical Kinase Assay | 13 | |

| LRRK2 (G2019S Mutant) | Biochemical Kinase Assay | 6 |

Kinase Selectivity Profile

A KINOMEscan™ assay was used to assess the selectivity of LRRK2-IN-1 against a panel of 442 kinases. The results demonstrate high selectivity for LRRK2.

| Kinase | % of Control @ 10 µM |

| LRRK2 | <10 |

| 11 other kinases | <10 |

| 430 other kinases | >10 |

Cellular Activity

LRRK2-IN-1 induces a dose-dependent dephosphorylation of LRRK2 at key serine residues, Ser910 and Ser935, in cellular models. This dephosphorylation event is accompanied by a loss of 14-3-3 protein binding.

| Cell Line | LRRK2 Mutant | Effect on pSer910/pSer935 | Effective Concentration | Reference |

| HEK293 | Wild-Type | Dephosphorylation | 1-3 µM | [3] |

| HEK293 | G2019S | Dephosphorylation | 1-3 µM | [3] |

Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the IC50 of LRRK2-IN-1.

Materials:

-

Recombinant LRRK2 (wild-type or G2019S mutant)

-

Nictide (LRRK2 peptide substrate)

-

ATP, [γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)

-

LRRK2-IN-1 dissolved in DMSO

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing recombinant LRRK2 enzyme and 20 µM Nictide in kinase assay buffer.

-

Add varying concentrations of LRRK2-IN-1 (or DMSO as a control) to the reaction mixture.

-

Initiate the kinase reaction by adding 100 µM ATP containing [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each LRRK2-IN-1 concentration and determine the IC50 value.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This protocol outlines the procedure to measure the dephosphorylation of LRRK2 in cells treated with LRRK2-IN-1.

Materials:

-

HEK293 cells stably expressing LRRK2 (wild-type or G2019S)

-

LRRK2-IN-1 dissolved in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate HEK293 cells expressing LRRK2 and allow them to adhere.

-

Treat cells with varying concentrations of LRRK2-IN-1 (or DMSO) for a specified time (e.g., 90 minutes).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated LRRK2 signal to total LRRK2 and the loading control.

KINOMEscan™ Selectivity Profiling

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases.

Principle:

-

Kinases are tagged with DNA and expressed in a phage display system.

-

The test compound (LRRK2-IN-1) is incubated with the kinase-tagged phages.

-

The mixture is passed over an immobilized, active-site directed ligand.

-

The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag.

-

A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

LRRK2 Signaling Pathway and Mechanism of Action of LRRK2-IN-1

LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its kinase activity is implicated in the phosphorylation of a subset of Rab GTPases, which are key regulators of vesicular trafficking. Pathogenic mutations in LRRK2, such as G2019S, enhance its kinase activity. LRRK2-IN-1 acts as an ATP-competitive inhibitor, blocking the kinase domain and preventing the phosphorylation of its substrates. Furthermore, inhibition of LRRK2 kinase activity by LRRK2-IN-1 leads to the dephosphorylation of Ser910 and Ser935, which disrupts the binding of 14-3-3 proteins and alters the subcellular localization of LRRK2.

Conclusion

LRRK2-IN-1 has been an indispensable tool for elucidating the physiological and pathological roles of LRRK2. Its high potency and selectivity have enabled researchers to dissect the downstream consequences of LRRK2 kinase inhibition in a variety of experimental systems. This technical guide provides a centralized resource of its discovery, synthesis, and characterization, which will be of value to researchers in the fields of Parkinson's disease, neurodegeneration, and kinase drug discovery. The detailed protocols and compiled data herein should facilitate the continued use and further exploration of LRRK2-IN-1 and aid in the development of next-generation LRRK2 inhibitors with therapeutic potential.

References

LRRK2-IN-14: A Technical Guide to its Biochemical and Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular activity of LRRK2-IN-14, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals working on LRRK2-targeted therapeutics for Parkinson's disease and other related neurodegenerative disorders.

Introduction to LRRK2 and the Role of this compound

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that has emerged as a key therapeutic target for Parkinson's disease. Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease. Many of these pathogenic mutations, such as the prevalent G2019S substitution, lead to increased kinase activity, which is believed to contribute to neuronal toxicity and the underlying pathology of the disease.

This compound is a small molecule inhibitor designed to target the kinase activity of LRRK2. As an ATP-competitive inhibitor, it blocks the phosphorylation of LRRK2 substrates, thereby mitigating the downstream effects of aberrant LRRK2 kinase activation. This guide summarizes the available quantitative data on this compound's activity, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and relevant signaling pathways.

Quantitative Data for this compound

The following tables summarize the reported biochemical and cellular activities of this compound.

Table 1: Cellular Activity of this compound

| Assay Type | Cell Line | LRRK2 Variant | IC50 (nM) | Reference |

| Cellular LRRK2 Activity | Not Specified | G2019S | 6.3 | [1] |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosage and Administration | Effect | Reference |

| ICR Mice | 30 mg/kg; single oral dose | Reduced phosphorylated LRRK2 levels to 34% in the brain | [1] |

Note: Comprehensive biochemical data, including IC50 values against wild-type LRRK2 and a broader kinase selectivity profile for this compound, are not publicly available at the time of this document's creation. The data presented is based on currently accessible information.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the LRRK2 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for characterizing LRRK2 inhibitors.

Detailed Experimental Protocols

The following are detailed, representative protocols for key assays used to characterize LRRK2 inhibitors. While the specific parameters for this compound's characterization are not fully public, these methods are standard in the field.

In Vitro LRRK2 Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the LRRK2 enzyme.

Materials:

-

Recombinant LRRK2 (Wild-Type or mutant, e.g., G2019S)

-

LRRKtide or other suitable peptide substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)

-

This compound serial dilutions in DMSO

-

P81 phosphocellulose paper

-

75 mM phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, LRRK2 enzyme, and peptide substrate.

-

Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity on the P81 papers using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit LRRK2 activity in a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pS935) and its substrate Rab10 at Threonine 73 (pT73).

Materials:

-

Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)

-

This compound serial dilutions in DMSO

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with serially diluted this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Determine the EC50 value by plotting the normalized phosphorylation levels against the this compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.

Materials:

-

Cell line expressing LRRK2

-

This compound

-

PBS with protease inhibitors

-

PCR tubes or plate

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Western blot or ELISA setup for LRRK2 detection

Procedure:

-

Treat cells with this compound or DMSO (vehicle control) for a specified time.

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes or a PCR plate.

-

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Cool the samples to room temperature.

-

Lyse the cells to release soluble proteins.

-

Separate the aggregated proteins from the soluble fraction by centrifugation.

-

Analyze the amount of soluble LRRK2 in the supernatant by Western blot or ELISA.

-

Plot the amount of soluble LRRK2 as a function of temperature for both the this compound treated and DMSO control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound is a potent cellular inhibitor of the G2019S mutant of LRRK2 with demonstrated in vivo activity in reducing LRRK2 phosphorylation in the brain. The provided protocols and workflows offer a robust framework for the further characterization of this compound and other novel LRRK2 inhibitors. A comprehensive understanding of the biochemical and cellular activity of these compounds is crucial for their development as potential therapeutic agents for Parkinson's disease. Further studies are warranted to fully elucidate the kinase selectivity and the precise mechanism of action of this compound.

References

Understanding the Kinase Selectivity Profile of LRRK2-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of LRRK2-IN-14, a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development, as it informs on potential off-target effects and helps to elucidate the specific biological consequences of inhibiting the primary target. This document summarizes the available quantitative data for this compound, details relevant experimental methodologies for assessing kinase selectivity, and provides visual representations of the LRRK2 signaling pathway and experimental workflows.

Quantitative Kinase Selectivity Data

This compound is a macrocyclic inhibitor designed for potent and selective inhibition of LRRK2. While a comprehensive public KINOMEscan profile for this compound is not currently available, the following table summarizes the known inhibitory activities. For context, we also present the selectivity data for the well-characterized LRRK2 inhibitor, LRRK2-IN-1, to provide a representative profile for a selective LRRK2 inhibitor.

| Target Kinase | This compound IC50 (nM) | LRRK2-IN-1 IC50 (nM) | LRRK2-IN-1 K_d_ (nM) | Notes |

| LRRK2 (G2019S) | 6.3 | 6 | - | G2019S is a common pathogenic mutation. |

| LRRK2 (WT) | - | 13 | - | Wild-type LRRK2. |

| hERG | 22,000 | - | - | Off-target activity for this compound. |

| DCLK1 | - | - | 130 | Off-target for LRRK2-IN-1. |

| DCLK2 | - | 45 | - | Off-target for LRRK2-IN-1. |

| MAPK7 (ERK5) | - | - | 160 | Off-target for LRRK2-IN-1. |

| PLK4 | - | - | 230 | Off-target for LRRK2-IN-1. |

| RPS6KA2 | - | - | 360 | Off-target for LRRK2-IN-1. |

| RPS6KA6 | - | - | 2100 | Off-target for LRRK2-IN-1. |

| AURKB | - | >1000 | - | Minimal inhibition by LRRK2-IN-1. |

| CHEK2 | - | >1000 | - | Minimal inhibition by LRRK2-IN-1. |

| MKNK2 | - | >1000 | - | Minimal inhibition by LRRK2-IN-1. |

| MYLK | - | >1000 | - | Minimal inhibition by LRRK2-IN-1. |

| NUAK1 | - | >1000 | - | Minimal inhibition by LRRK2-IN-1. |

| PLK1 | - | >1000 | - | Minimal inhibition by LRRK2-IN-1. |

Note: The selectivity profile for LRRK2-IN-1 is provided as a representative example of a selective LRRK2 inhibitor and was determined against a panel of 442 kinases. LRRK2-IN-1 was found to be highly selective, inhibiting only 12 kinases with a score of less than 10% of the DMSO control at a concentration of 10 µM in a KINOMEscan™ assay.

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurately determining the kinase selectivity of an inhibitor. Below are detailed methodologies for key experiments.

In Vitro LRRK2 Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against LRRK2 kinase activity, typically using a radiometric or luminescence-based assay.

Materials:

-

Recombinant human LRRK2 (wild-type or mutant, e.g., G2019S)

-

LRRKtide peptide substrate

-

ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

-

This compound or other test compounds dissolved in DMSO

-

Phosphocellulose paper and wash buffer (e.g., 0.5% phosphoric acid) or plate reader for luminescence

-

Scintillation counter or luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

-

Reaction Mixture Preparation: In a microcentrifuge tube or multi-well plate, prepare the kinase reaction mixture containing the kinase assay buffer, a defined concentration of LRRKtide substrate (e.g., 200 µM), and the desired concentration of ATP (e.g., 100 µM).

-

Inhibitor Pre-incubation: Add a small volume of the diluted this compound or DMSO (as a vehicle control) to the reaction mixture.

-

Enzyme Addition: Add the recombinant LRRK2 enzyme to the reaction mixture to a final concentration that yields a linear reaction rate (e.g., 10 nM).

-

Reaction Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP (for radiometric assay) or cold ATP (for ADP-Glo™ assay). Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

-

Reaction Termination:

-

Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

ADP-Glo™ Assay: Stop the kinase reaction by adding ADP-Glo™ Reagent.

-

-

Signal Detection:

-

Radiometric Assay: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP. The amount of incorporated ³²P is quantified using a scintillation counter.

-

ADP-Glo™ Assay: After a 40-minute incubation with the ADP-Glo™ Reagent, add the Kinase Detection Reagent and incubate for another 30-60 minutes. Measure the luminescence using a plate reader. The amount of ADP produced is proportional to the light output.

-

-

Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Kinase Selectivity Profiling

The KINOMEscan™ platform from Eurofins DiscoverX is a widely used competition binding assay to determine the selectivity of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Generalized Workflow:

-

Compound Submission: The test compound (e.g., this compound) is provided at a specified concentration (typically 1 µM or 10 µM for initial screening).

-

Assay Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is used. Each kinase is individually tested with the compound.

-

Competition Binding: The DNA-tagged kinase, the test compound, and an immobilized active-site directed ligand are combined in a multi-well plate. The mixture is incubated to allow binding to reach equilibrium.

-

Capture and Washing: The immobilized ligand, along with any bound kinase, is captured. Unbound kinase is removed through a series of wash steps.

-

Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.

-

Data Analysis: The amount of kinase bound to the immobilized ligand in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control. A low percentage indicates strong binding of the compound to the kinase. For compounds showing significant binding, a dissociation constant (K_d_) can be determined by running a dose-response curve.

Visualizing LRRK2 Signaling and Experimental Workflows

LRRK2 Signaling Pathway

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that plays a central role in several cellular processes. Its kinase and GTPase activities are implicated in the pathogenesis of Parkinson's disease. The following diagram illustrates the key components of the LRRK2 signaling pathway.

Caption: LRRK2 signaling pathway and its regulation of Rab GTPases.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram outlines a typical workflow for characterizing the selectivity profile of a novel kinase inhibitor like this compound.

Caption: Workflow for kinase inhibitor selectivity profiling.

This technical guide provides a foundational understanding of the kinase selectivity profile of this compound. As more data becomes publicly available, this document can be updated to provide an even more comprehensive picture of its activity and potential for therapeutic development.

LRRK2-IN-14: A Technical Guide to its Effects on the LRRK2 G2019S Mutant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of LRRK2-IN-14, a potent and orally active inhibitor of Leucine-rich repeat kinase 2 (LRRK2), with a specific focus on its interaction with the pathogenic G2019S mutant. The G2019S mutation is the most common genetic cause of Parkinson's disease (PD), leading to a toxic gain-of-function through increased kinase activity. This compound has emerged as a valuable tool for studying the physiological and pathological roles of LRRK2 and as a potential therapeutic agent. This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of this compound against the LRRK2 G2019S mutant has been characterized in cellular assays. The following table summarizes the key quantitative data available for this compound and, for comparative purposes, includes data for the well-characterized inhibitor LRRK2-IN-1.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound | Cellular | LRRK2 (G2019S) | 6.3 | [1] |

| LRRK2-IN-1 | Biochemical | LRRK2 (G2019S) | 6 | |

| LRRK2-IN-1 | Biochemical | LRRK2 (Wild-Type) | 13 |

LRRK2 G2019S Signaling Pathway and Inhibition by this compound

The G2019S mutation in LRRK2 leads to its hyperactivation, resulting in the increased phosphorylation of downstream substrates, most notably Rab GTPases such as Rab10. This aberrant phosphorylation is linked to defects in cellular processes like vesicular trafficking and autophagy, contributing to neuronal toxicity. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of LRRK2 G2019S and thereby preventing the phosphorylation of its substrates. This restores normal cellular function and mitigates the pathological effects of the mutation.

Experimental Protocols

In Vitro LRRK2 G2019S Kinase Activity Assay (Luminescent)

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2 G2019S.

Materials:

-

Recombinant LRRK2 G2019S enzyme

-

LRRKtide substrate

-

ATP

-

This compound

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2)

-

ADP-Glo™ Kinase Assay kit

-

384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup:

-

Add 1 µL of this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of recombinant LRRK2 G2019S enzyme diluted in Kinase Buffer.

-

Add 2 µL of a mixture of LRRKtide substrate and ATP in Kinase Buffer.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cellular LRRK2 G2019S Kinase Inhibition Assay (Western Blot)

This assay measures the ability of this compound to inhibit LRRK2 G2019S kinase activity within a cellular context by assessing the phosphorylation of its substrate, Rab10.

Materials:

-

Cell line expressing LRRK2 G2019S (e.g., HEK293T, SH-SY5Y, or patient-derived fibroblasts)

-

This compound

-

Cell culture medium and reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western Blotting equipment

-

Primary antibodies: anti-pRab10 (pT73), anti-total Rab10, anti-LRRK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-pRab10, anti-total Rab10, anti-LRRK2, and loading control) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis: Quantify the band intensities. Normalize the pRab10 signal to the total Rab10 signal. Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50.

Conclusion

This compound is a potent inhibitor of the LRRK2 G2019S mutant, demonstrating significant activity in cellular models. Its ability to cross the blood-brain barrier and its oral activity make it a valuable tool for in vivo studies and a promising candidate for further therapeutic development for LRRK2-associated Parkinson's disease. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers working to further elucidate the role of LRRK2 in disease and to develop novel therapeutic strategies.

References

LRRK2-IN-1: A Technical Guide to its Role in Elucidating LRRK2 Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, primarily due to its strong genetic association with Parkinson's disease. Mutations in the LRRK2 gene are one of the most common causes of both familial and sporadic forms of the disease. The kinase activity of LRRK2 is considered a key driver of its pathogenic effects, making it a prime therapeutic target. Small molecule inhibitors are invaluable tools for dissecting the complex biology of LRRK2 and for validating it as a drug target. This technical guide focuses on LRRK2-IN-1, a potent and selective inhibitor that has been instrumental in advancing our understanding of LRRK2's cellular functions and its role in disease.

LRRK2-IN-1: An Overview

LRRK2-IN-1 is a small molecule inhibitor that targets the kinase domain of LRRK2. It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate (B84403) to substrate proteins. Its high potency and selectivity have made it a widely used tool compound in the study of LRRK2 biology.

Quantitative Data Summary

The following tables summarize the key quantitative data for LRRK2-IN-1, providing insights into its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibition Profile of LRRK2-IN-1

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| LRRK2 (Wild-Type) | 13 | 0.1 mM ATP | [1] |

| LRRK2 (G2019S mutant) | 6 | 0.1 mM ATP | [1][2] |

| LRRK2 (A2016T mutant) | 2450 | 0.1 mM ATP | [3] |

| LRRK2 (G2019S + A2016T double mutant) | 3080 | 0.1 mM ATP | [3] |

| DCLK2 | 45 | Not specified | [4] |

| AURKB, CHEK2, MKNK2, MYLK, NUAK1 | > 1000 | Not specified | [4] |

Table 2: Cellular Activity of LRRK2-IN-1

| Cellular Assay | Cell Line | Effect | Concentration | Reference |

| Inhibition of LRRK2 Ser935 phosphorylation | HEK293, SH-SY5Y | Dose-dependent decrease | IC50 ~1-3 µM | [4][5] |

| Inhibition of LRRK2 Ser910 phosphorylation | HEK293 | Dose-dependent decrease | IC50 ~1-3 µM | [4] |

| Disruption of LRRK2-14-3-3 binding | HEK293, Human lymphoblastoid cells | Loss of binding | 1-3 µM | [4] |

| Alteration of LRRK2 localization | HEK293 cells expressing GFP-LRRK2[G2019S] | Accumulation in aggregate structures | 1 µM | [1] |

Key Signaling Pathways Modulated by LRRK2-IN-1

LRRK2 is implicated in a variety of cellular signaling pathways. LRRK2-IN-1, by inhibiting LRRK2's kinase activity, has been crucial in dissecting these pathways.

LRRK2 Autophosphorylation and 14-3-3 Binding

One of the key cellular readouts of LRRK2 kinase activity is the phosphorylation of serine residues in its N-terminal region, particularly Ser910 and Ser935.[4][5][6] These phosphorylation events are critical for the binding of 14-3-3 proteins, which in turn regulate LRRK2's subcellular localization and interaction with other proteins.[4][6] LRRK2-IN-1 treatment leads to the dephosphorylation of Ser910 and Ser935, resulting in the dissociation of 14-3-3 proteins and a subsequent change in LRRK2's cytoplasmic localization, often leading to its aggregation.[1][4]

LRRK2 and Rab GTPase Phosphorylation

A significant breakthrough in understanding LRRK2 function was the discovery that it phosphorylates a subset of Rab GTPases, which are key regulators of vesicular trafficking.[7][8] Pathogenic LRRK2 mutations lead to increased phosphorylation of Rab proteins, which is thought to disrupt their function.[7] LRRK2-IN-1 can be used to inhibit this phosphorylation event, providing a direct measure of target engagement in cellular and in vivo models. The phosphorylation of Rab10 at threonine 73 (pT73-Rab10) has emerged as a robust biomarker for LRRK2 kinase activity.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of LRRK2-IN-1 in research. Below are outlines of key experimental protocols.

In Vitro LRRK2 Kinase Assay

This assay measures the direct inhibitory effect of LRRK2-IN-1 on the kinase activity of purified LRRK2 protein.

Materials:

-

Recombinant LRRK2 protein (Wild-Type or mutant)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive detection)

-

LRRK2 substrate (e.g., LRRKtide peptide or a generic substrate like Myelin Basic Protein)

-

LRRK2-IN-1 (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing kinase buffer, LRRK2 protein, and substrate in a 96-well plate.

-

Add varying concentrations of LRRK2-IN-1 or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

Wash the phosphocellulose paper to remove unincorporated ATP.

-

Quantify the amount of phosphorylated substrate using a scintillation counter.

-

Calculate the IC50 value of LRRK2-IN-1 by plotting the percentage of inhibition against the inhibitor concentration.

Cellular LRRK2 Dephosphorylation Assay (Western Blot)

This assay assesses the ability of LRRK2-IN-1 to inhibit LRRK2 kinase activity within a cellular context by measuring the phosphorylation status of LRRK2 at Ser910 and Ser935.

Materials:

-

Cell line expressing LRRK2 (e.g., HEK293, SH-SY5Y, or patient-derived cells)

-

Cell culture medium and reagents

-

LRRK2-IN-1 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer system

-

Primary antibodies: anti-LRRK2, anti-pS935-LRRK2, anti-pS910-LRRK2, anti-14-3-3

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with varying concentrations of LRRK2-IN-1 or DMSO for a specified time (e.g., 1-2 hours).

-

Wash cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated LRRK2 to total LRRK2.

Conclusion

LRRK2-IN-1 has proven to be an indispensable chemical probe for investigating the physiological and pathological roles of LRRK2. Its ability to potently and selectively inhibit LRRK2 kinase activity has allowed researchers to confirm the importance of this enzymatic function in cellular processes such as autophosphorylation, 14-3-3 protein binding, and Rab GTPase phosphorylation. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for utilizing LRRK2-IN-1 to further unravel the complexities of LRRK2 biology and to accelerate the development of novel therapeutics for Parkinson's disease and other LRRK2-associated disorders. As with any chemical inhibitor, it is crucial to use appropriate controls, such as kinase-dead LRRK2 mutants, to ensure that the observed effects are specifically due to the inhibition of LRRK2 kinase activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]

- 6. Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

LRRK2-IN-14 as a chemical probe for Parkinson's disease

An In-Depth Technical Guide to LRRK2-IN-14 as a Chemical Probe for Parkinson's Disease

Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3][4] A significant body of evidence indicates that pathogenic mutations, particularly the common G2019S mutation, lead to increased LRRK2 kinase activity.[1][2][5][6] This hyperactivity is believed to contribute to the neurodegenerative processes underlying PD, making LRRK2 a prime therapeutic target.[4][7][8] Chemical probes—potent, selective, and well-characterized small molecule inhibitors—are indispensable tools for dissecting the complex biology of kinases like LRRK2 and for validating them as drug targets.

This technical guide provides a comprehensive overview of this compound, an orally active and blood-brain barrier-permeable LRRK2 inhibitor.[9] It is designed for researchers, scientists, and drug development professionals investigating the LRRK2 signaling pathway and its role in Parkinson's disease.

This compound: A Potent and Brain-Penetrant Chemical Probe

This compound is a macrocyclic compound designed for potent and selective inhibition of LRRK2 kinase activity.[9] Its favorable pharmacokinetic properties, including oral bioavailability and central nervous system (CNS) penetration, make it a valuable tool for both in vitro and in vivo studies.[9]

Mechanism of Action

Like other ATP-competitive kinase inhibitors, this compound presumably binds to the ATP-binding pocket of the LRRK2 kinase domain. This action prevents the transfer of a phosphate (B84403) group from ATP to LRRK2 substrates, thereby inhibiting downstream signaling events. The efficacy of LRRK2 inhibitors is often assessed by measuring the phosphorylation status of LRRK2 itself (autophosphorylation) or its physiological substrates, such as Rab GTPases.[6][10][11][12]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Target/Assay | Value | Reference |

| Cellular IC₅₀ | LRRK2 (G2019S) | 6.3 nM | [9] |

| Off-Target Activity | hERG | IC₅₀ = 22 µM | [9] |

Table 2: Pharmacokinetic Properties of this compound in ICR Mice [9]

| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | t₁/₂ (h) | AUC₀₋ᵢₙ𝒻 (ng·h/mL) | Bioavailability (F%) |

| Oral (p.o.) | 5 | 2803 | 0.083 | 0.709 | 3672 | 70.9% |

| Intravenous (i.v.) | 5 | N/A (C₀=4101) | N/A | 0.905 | 5181 | N/A |

| Brain (p.o.) | 5 | 837 | 0.292 | 0.648 | 1233 | N/A |

Table 3: In Vivo Pharmacodynamics of this compound

| Animal Model | Dose (mg/kg) | Route | Effect | Reference |

| ICR Mice | 30 | p.o. | Reduced phosphorylated LRRK2 levels to 34% in the brain. | [9] |

The LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein that functions at the intersection of several key cellular pathways implicated in PD, including vesicular trafficking, lysosomal function, and autophagy.[4][13][14][15] Pathogenic mutations disrupt these processes, at least in part, by augmenting LRRK2's kinase activity.

The core of the LRRK2 signaling cascade involves its GTPase (Roc-COR) and kinase domains. GTP binding is thought to promote an active conformation, leading to the phosphorylation of downstream substrates. A primary class of LRRK2 substrates are Rab GTPases, which are master regulators of vesicle trafficking.[6] LRRK2-mediated phosphorylation of specific Rab proteins (e.g., Rab10) can impair their function, leading to disruptions in endosomal and lysosomal pathways.[6][16] The activity of LRRK2 is also regulated by phosphorylation at several sites (e.g., Ser910, Ser935) which mediate binding to 14-3-3 proteins, keeping the kinase in an inactive, cytosolic state.[17][18] LRRK2 inhibitors cause dephosphorylation of these sites, providing a key biomarker for target engagement.[11]

Experimental Protocols

Detailed and reproducible protocols are essential for accurately characterizing the effects of chemical probes like this compound.

Protocol 1: In Vitro LRRK2 Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the direct inhibitory effect of this compound on the kinase activity of recombinant LRRK2 using the ADP-Glo™ assay format.[10][19]

Materials:

-

Recombinant LRRK2 enzyme (Wild-Type or G2019S mutant)

-

LRRK2 substrate peptide (e.g., LRRKtide)

-

ATP (concentration near the Kₘ for LRRK2)

-

This compound (prepared in a dilution series in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[19]

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute into the Kinase Buffer.

-

Reaction Setup:

-

Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.[10]

-

ADP Detection:

-

ATP Generation and Luminescence:

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.[10]

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol determines the potency of this compound in a cellular context by measuring the phosphorylation of LRRK2 substrates.[10][20]

Materials:

-

Human cell line expressing LRRK2 (e.g., HEK-293, SH-SY5Y)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-pRab10 (Thr73)

-

Rabbit anti-pLRRK2 (Ser935)

-

Mouse anti-Total Rab10

-

Mouse anti-Total LRRK2

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a dose range of this compound (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 1-4 hours.[10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[10]

-

Protein Quantification: Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[20]

-

Western Blotting:

-

Normalize protein amounts for all samples, add Laemmli buffer, and boil.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[10]

-

Transfer proteins to a PVDF membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with primary antibodies (e.g., anti-pRab10 and anti-β-actin) overnight at 4°C.[10]

-

Wash the membrane three times with TBST.[10]

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

-

Wash the membrane again and apply ECL substrate.[20]

-

-

Imaging: Visualize protein bands using a chemiluminescence imaging system.

-

Data Analysis:

-

Quantify band intensities using image analysis software.

-

Normalize the phosphorylated protein signal (e.g., pRab10) to its corresponding total protein signal or the loading control.

-

Plot the normalized phosphorylation levels against the this compound concentration to generate a dose-response curve and determine the cellular IC₅₀.[10]

-

Logical Framework for LRRK2 Probe Application

The use of this compound as a chemical probe is based on a clear scientific rationale: if LRRK2 kinase hyper-activity is causative in PD pathogenesis, then a potent and selective inhibitor should be able to reverse or prevent disease-relevant cellular phenotypes. This framework allows for rigorous testing of the "LRRK2 kinase hypothesis."

Conclusion

This compound is a well-characterized chemical probe with properties that make it highly suitable for investigating the role of LRRK2 kinase activity in Parkinson's disease. Its demonstrated cellular potency, oral bioavailability, and ability to engage its target in the brain provide researchers with a robust tool to explore LRRK2-dependent signaling pathways and to assess the therapeutic potential of LRRK2 inhibition in various preclinical models of PD.[9] The rigorous application of such probes, guided by the detailed protocols and logical frameworks presented here, is critical for advancing our understanding of PD and accelerating the development of novel, disease-modifying therapies.

References

- 1. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Leucine rich repeat kinase 2 (LRRK2) as a potential therapeutic target for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LRRK2 - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]

- 13. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alzheimers.gov [alzheimers.gov]

- 15. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. 14-3-3 binding to LRRK2 is disrupted by multiple Parkinson's disease-associated mutations and regulates cytoplasmic localization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. promega.com [promega.com]

- 20. benchchem.com [benchchem.com]

LRRK2-IN-14 and its Impact on Rab GTPase Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of LRRK2 inhibitors, exemplified by potent compounds such as LRRK2-IN-14 and its analogs, on the phosphorylation of Rab GTPases. Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease, and understanding its signaling cascade is paramount for the development of novel therapeutics. This document outlines the core mechanism of LRRK2-mediated Rab phosphorylation, the inhibitory effects of small molecules, and detailed experimental protocols for studying these interactions.

Introduction to LRRK2 and Rab GTPase Phosphorylation

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that possesses both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease.[3] A growing body of evidence indicates that the kinase activity of LRRK2 is central to its pathological effects.

LRRK2 phosphorylates a specific subset of Rab GTPases, which are key regulators of intracellular vesicular trafficking.[3][4] This phosphorylation event occurs on a conserved threonine or serine residue within the Switch II domain of the Rab proteins.[5] Notable substrates of LRRK2 include Rab8, Rab10, and Rab29.[6] Pathogenic mutations in LRRK2, such as G2019S and R1441C/G, lead to an increase in its kinase activity, resulting in hyper-phosphorylation of its Rab substrates.[1][2] This aberrant phosphorylation is thought to disrupt the normal function of Rab GTPases in processes like ciliogenesis and endolysosomal trafficking, contributing to neuronal toxicity.[6][7]

Mechanism of Action of LRRK2 Inhibitors

LRRK2 inhibitors, such as this compound and the well-characterized compounds MLi-2 and GNE-7915, act by competing with ATP for the kinase domain of LRRK2. By blocking the kinase activity, these inhibitors prevent the phosphorylation of downstream substrates, including Rab GTPases.[8] The reduction in phosphorylated Rab10 (pRab10) levels serves as a robust and widely used biomarker for assessing the target engagement and potency of LRRK2 inhibitors in both cellular and in vivo models.[6]

Quantitative Data on LRRK2 Inhibition

The potency of LRRK2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for the reduction of Rab phosphorylation. The following tables summarize the quantitative data for representative potent LRRK2 inhibitors.

| Inhibitor | Target | Assay Type | IC50 / EC50 | Cell/System | Reference |

| MLi-2 | LRRK2 G2019S | In vitro kinase assay | 0.76 nM | Recombinant enzyme | [7] |

| LRRK2 | Cellular pS935 LRRK2 assay | 1.4 nM | --- | [7] | |

| LRRK2 | Cellular pRab10 assay | ~30 nM (EC50) | Human neutrophils | [9] | |

| GNE-7915 | LRRK2 G2019S | Cellular pSer1292 LRRK2 assay | ~100 nM | HEK-293 G2019S cells | [10] |

| LRRK2 G2019S | Cellular pThr73-Rab10 assay | ~100 nM | HEK-293 G2019S cells | [10] |

Signaling Pathways and Experimental Workflows

LRRK2-Rab GTPase Signaling Pathway

Caption: LRRK2-Rab GTPase signaling cascade and point of inhibition.

Experimental Workflow: Western Blot for pRab10

Caption: Workflow for Western blot analysis of pRab10.

Experimental Workflow: In Vitro LRRK2 Kinase Assay

Caption: Workflow for an in vitro LRRK2 kinase assay.

Detailed Experimental Protocols

Western Blotting for Phospho-Rab10 (pT73)

Objective: To determine the levels of Rab10 phosphorylation at Threonine 73 in response to LRRK2 inhibition in a cellular context.

Materials:

-

Cell lines (e.g., HEK293T, A549, or primary cells like PBMCs)

-

LRRK2 inhibitor (e.g., this compound, MLi-2)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-pRab10 (Thr73), Mouse anti-total Rab10, Rabbit anti-LRRK2, Mouse anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with varying concentrations of the LRRK2 inhibitor or vehicle (DMSO) for the desired time (e.g., 1-2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (10-20 µg) per lane on an SDS-polyacrylamide gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify band intensities using image analysis software. Normalize pRab10 levels to total Rab10 and the loading control.

In Vitro LRRK2 Kinase Assay (Luminescence-Based)

Objective: To determine the in vitro IC50 of this compound against LRRK2 kinase activity.

Materials:

-

Recombinant LRRK2 enzyme (e.g., wild-type or G2019S mutant)

-

Rab10 protein or a peptide substrate (e.g., LRRKtide)

-

ATP

-

This compound

-

Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Inhibitor Dilution: Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µL of this compound dilution or DMSO (control).

-

Add 2 µL of LRRK2 enzyme diluted in kinase buffer.

-

Add 2 µL of a mix of Rab10 substrate and ATP in kinase buffer.

-

Kinase Reaction: Incubate the plate at room temperature for 120 minutes.

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

ATP Generation and Luminescence: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measurement: Read the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Targeted Mass Spectrometry for Phospho-Rab Quantification

Objective: To achieve sensitive and multiplexed quantification of LRRK2-dependent Rab phosphorylation in complex biological samples.

Materials:

-

Cell or tissue lysates

-

Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

Iodoacetamide for alkylation

-

Trypsin for protein digestion

-

Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system (e.g., Orbitrap)

-

Heavy isotope-labeled synthetic peptides corresponding to the target phosphopeptides (for absolute quantification)

Procedure:

-

Sample Preparation: Lyse cells or tissues, reduce and alkylate the proteins, and digest with trypsin overnight.

-

Phosphopeptide Enrichment: Enrich for phosphopeptides from the tryptic digest using affinity chromatography (e.g., TiO2 or IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS. The mass spectrometer is operated in a targeted mode (e.g., Parallel Reaction Monitoring, PRM) to specifically detect and quantify the precursor and fragment ions of the target Rab phosphopeptides.

-

Data Analysis: Process the raw MS data using software like MaxQuant or Skyline. Quantify the abundance of each phosphopeptide by integrating the area under the curve of its specific fragment ions. Normalize to the total protein amount or a spike-in standard.

Conclusion

The inhibition of LRRK2 kinase activity and the subsequent reduction in Rab GTPase phosphorylation is a promising therapeutic strategy for Parkinson's disease. This compound and other potent inhibitors serve as critical tools for dissecting the LRRK2 signaling pathway and for the development of novel drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate relationship between LRRK2, its inhibitors, and the phosphorylation of its Rab substrates, ultimately advancing our understanding and treatment of LRRK2-associated neurodegeneration.

References

- 1. Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. R1441G but not G2019S mutation enhances LRRK2 mediated Rab10 phosphorylation in human peripheral blood neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]

- 4. Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for LRRK2-IN-1 In Vitro Kinase Assay

These application notes provide a detailed protocol for determining the in vitro potency and selectivity of LRRK2-IN-1, a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and drug development professionals investigating LRRK2 kinase activity and its role in pathology, particularly in Parkinson's disease.

Mutations in the LRRK2 gene, especially the G2019S mutation, are linked to an increased risk of both familial and sporadic Parkinson's disease, often leading to elevated kinase activity. LRRK2-IN-1 is a valuable chemical probe for studying the biological functions of LRRK2 and the therapeutic potential of its inhibition.

Data Presentation

The following tables summarize the in vitro potency and selectivity of LRRK2-IN-1 against various LRRK2 variants and a panel of other kinases.

Table 1: In Vitro Potency of LRRK2-IN-1 Against LRRK2 Variants

| LRRK2 Variant | IC50 (nM) | Assay Type |

| LRRK2 (Wild-Type) | 13 | Biochemical |

| LRRK2 (G2019S) | 6 | Biochemical |

Data represents the concentration of LRRK2-IN-1 required to inhibit 50% of the kinase activity.

Table 2: Kinase Selectivity Profile of LRRK2-IN-1

| Kinase Target | IC50 / EC50 (nM) | Assay Type / Notes |

| DCLK2 | 45 | Biochemical IC50 |

| MAPK7 (ERK5) | 160 | Cellular EC50 for autophosphorylation |

| AURKB | >1000 | Biochemical IC50 |

| CHEK2 | >1000 | Biochemical IC50 |

| MKNK2 | >1000 | Biochemical IC50 |

| MYLK | >1000 | Biochemical IC50 |

| NUAK1 | >1000 | Biochemical IC50 |

| PLK1 | >1000 | Biochemical IC50 |

This table highlights the high selectivity of LRRK2-IN-1 for LRRK2 over other kinases.

Signaling Pathway and Inhibition

LRRK2 is a complex protein with both kinase and GTPase domains. Its kinase activity is implicated in the phosphorylation of various substrates, including a subset of Rab GTPases involved in vesicular trafficking. LRRK2-IN-1 acts as an ATP-competitive inhibitor, directly blocking the kinase domain and preventing the phosphorylation of its downstream targets.

Caption: LRRK2 signaling and inhibition by LRRK2-IN-1.

Experimental Protocols

Two common methods for measuring LRRK2 kinase activity in vitro are the radiometric assay using [γ-³²P]ATP and the luminescence-based ADP-Glo™ assay.

Radiometric [γ-³²P]ATP Kinase Assay

This protocol describes a standard endpoint assay to determine the IC50 of LRRK2-IN-1.

Materials and Reagents:

-

Enzyme: Purified, active GST-tagged LRRK2 (Wild-Type or G2019S mutant)

-

Substrate: Myelin Basic Protein (MBP) or a peptide substrate such as LRRKtide or Nictide

-

Inhibitor: LRRK2-IN-1 dissolved in DMSO

-

Kinase Buffer (10x): 200 mM HEPES (pH 7.4), 1500 mM NaCl, 50 mM EGTA, 200 mM β-glycerol phosphate

-

ATP: Non-radioactive 10 mM ATP stock and [γ-³²P]ATP

-

Stop Solution: 50 mM phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Reagents:

-

Thaw the LRRK2 enzyme on ice.

-

Prepare serial dilutions of LRRK2-IN-1 in DMSO.

-

Prepare the kinase reaction buffer (1x) with appropriate concentrations of MgCl2 and DTT.

-

Prepare the ATP/substrate mixture containing non-radioactive ATP, [γ-³²P]ATP, and the chosen substrate (e.g., 0.5 µg/µl MBP).

-

-

Kinase Reaction:

-

Set up the reactions in 1.5 ml screw-cap tubes.

-

To each tube, add 1 µL of the serially diluted LRRK2-IN-1 or DMSO (for the vehicle control).

-

Add the diluted LRRK2 enzyme (e.g., 10 nM final concentration) to each tube.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the ATP/substrate mixture. The final reaction volume is typically 20-50 µL.

-

Incubate the reaction for 60-120 minutes at room temperature or 30°C.

-

-

Stopping the Reaction and Detection:

-

Spot a portion of each reaction mixture onto P81 phosphocellulose paper.

-

Immediately place the P81 papers into a beaker containing the stop solution (50 mM phosphoric acid).

-

Wash the P81 papers extensively (3-4 times) with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) to dry the papers.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each LRRK2-IN-1 concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Luminescence-Based ADP-Glo™ Kinase Assay

This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.[1]

Materials and Reagents:

-

Enzyme: Purified, active LRRK2

-

Substrate: LRRKtide or other suitable peptide substrate

-

Inhibitor: LRRK2-IN-1 dissolved in DMSO

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[1]

-

ATP

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

384-well low-volume plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of LRRK2-IN-1 in the kinase buffer with 5% DMSO.

-

Prepare the enzyme solution in kinase buffer.

-

Prepare the substrate/ATP mixture in kinase buffer.

-

-

Kinase Reaction:

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

-

Incubate at room temperature for 40 minutes.[1]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[1]

-

Incubate at room temperature for 30 minutes.[1]

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[1]

-

Calculate the percentage of inhibition for each LRRK2-IN-1 concentration and determine the IC50 value as described for the radiometric assay.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro LRRK2 kinase assay to determine inhibitor potency.

Caption: General workflow for an in vitro LRRK2 kinase assay.

References